Carbonic acid;2-octyldodecan-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-octyl-1-dodecanol is typically synthesized through the Guerbet condensation of decyl alcohol . This reaction involves the condensation of two molecules of decyl alcohol under specific conditions to form the branched-chain alcohol.
Industrial Production Methods: In industrial settings, the production of 2-octyl-1-dodecanol involves the same Guerbet condensation process. The reaction is carried out at elevated temperatures and in the presence of a catalyst to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-octyl-1-dodecanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: When melted with an alkali, 2-octyl-1-dodecanol undergoes dehydrogenation to form octyldodecanoic acid.
Reduction: The compound can be reduced using common reducing agents, although specific conditions and reagents are not widely documented.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Major Products Formed:
Octyldodecanoic acid: Formed through the oxidation of 2-octyl-1-dodecanol.
Scientific Research Applications
2-octyl-1-dodecanol has a wide range of applications in scientific research:
Biology: Investigated for its interaction with hexameric capsules of resorcinarene.
Medicine: Utilized in the preparation of oil/water microemulsions for the dermal administration of drugs.
Industry: Widely used in cosmetics and pharmaceuticals as an emulsifying and opacifying agent.
Mechanism of Action
The mechanism of action of 2-octyl-1-dodecanol is not fully documented. it is known to act as an emollient and stabilizer in various formulations. Its molecular structure allows it to interact with other molecules, enhancing the stability and texture of products .
Comparison with Similar Compounds
Arachidyl alcohol: A linear alcohol with similar molecular weight but different physical properties.
Decyl alcohol: The precursor used in the synthesis of 2-octyl-1-dodecanol.
Uniqueness: 2-octyl-1-dodecanol is unique due to its branched structure, which provides it with distinct physical properties such as lower melting point and low volatility compared to its linear counterparts .
Properties
CAS No. |
142782-21-6 |
---|---|
Molecular Formula |
C41H86O5 |
Molecular Weight |
659.1 g/mol |
IUPAC Name |
carbonic acid;2-octyldodecan-1-ol |
InChI |
InChI=1S/2C20H42O.CH2O3/c2*1-3-5-7-9-11-12-14-16-18-20(19-21)17-15-13-10-8-6-4-2;2-1(3)4/h2*20-21H,3-19H2,1-2H3;(H2,2,3,4) |
InChI Key |
CMVLOYBVZPJCDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)CO.CCCCCCCCCCC(CCCCCCCC)CO.C(=O)(O)O |
Origin of Product |
United States |
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